molecular formula C10H13NOSi B13681012 2-(Trimethylsilyl)furo[2,3-b]pyridine CAS No. 111079-43-7

2-(Trimethylsilyl)furo[2,3-b]pyridine

Cat. No.: B13681012
CAS No.: 111079-43-7
M. Wt: 191.30 g/mol
InChI Key: FECPNIXWWDTUGF-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Contemporary Chemical Synthesis

Fused heterocyclic scaffolds are core components in a vast array of functional molecules, from pharmaceuticals and agrochemicals to organic materials. These structures, which consist of two or more rings where at least one is a heterocycle, provide a rigid three-dimensional framework that can be precisely decorated with functional groups. This rigidity is crucial for molecular recognition, as it can pre-organize binding elements to fit into the active sites of biological targets like enzymes and receptors. Their prevalence in natural products and FDA-approved drugs underscores their importance in medicinal chemistry. The development of efficient and regioselective methods to synthesize and functionalize these scaffolds is a major focus of contemporary chemical research.

Overview of Furo[2,3-b]pyridine (B1315467) as a Privileged Core Structure

The furo[2,3-b]pyridine skeleton, also known as 7-azabenzofuran, is recognized as a "privileged structure" in drug discovery. researchgate.net This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them valuable starting points for drug development campaigns.

The furo[2,3-b]pyridine core is an isostere of the 7-azaindole scaffold and has gained significant traction as a hinge-binding template in the design of protein kinase inhibitors. nih.gov Kinases are a critical class of enzymes involved in cellular signaling, and their deregulation is implicated in numerous diseases, including cancer. nih.govcncb.ac.cn The unique arrangement of a hydrogen bond donor (the furan (B31954) oxygen) and acceptor (the pyridine (B92270) nitrogen) within the furo[2,3-b]pyridine system allows it to form key interactions in the ATP-binding site of many kinases. nih.gov

Beyond kinase inhibition, compounds containing the furo[2,3-b]pyridine scaffold have demonstrated a wide range of biological activities, including:

Anticancer and antiproliferative activity researchgate.netcncb.ac.cnnih.gov

Antitubercular activity against Mycobacterium tuberculosis

Antiviral properties, as seen in HIV protease inhibitors

Inverse agonism of the cannabinoid receptor (CB1R) researchgate.net

This diverse pharmacological profile highlights the versatility and importance of the furo[2,3-b]pyridine core in medicinal chemistry. researchgate.net

The Strategic Role of Organosilicon Moieties in Heterocyclic Functionalization

Organosilicon compounds, particularly those containing the trimethylsilyl (B98337) (TMS) group, are indispensable tools in modern organic synthesis. The TMS group serves several strategic roles in the functionalization of heterocyclic systems.

Firstly, silyl (B83357) groups can act as directing groups for regioselective C-H functionalization. nih.govrsc.org The introduction of a silyl group at a specific position on a heterocyclic ring can pave the way for subsequent, highly selective transformations at that site.

Secondly, the carbon-silicon (C-Si) bond can be activated to participate in cross-coupling reactions. The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a prime example. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of new carbon-carbon bonds. For the coupling to be effective, the C-Si bond must be activated, typically by a fluoride (B91410) source (like TBAF) or a base, which forms a hypervalent pentacoordinate silicon species, making the organic group more nucleophilic and facilitating transmetalation to the palladium catalyst. organic-chemistry.org

This reactivity makes silylated heterocycles stable, isolable intermediates that can be readily converted into more complex structures. They offer an alternative to more reactive and often less stable organometallic reagents like organoborons (in Suzuki coupling) or organotins (in Stille coupling). semanticscholar.orgnih.gov

Academic Research Landscape of 2-(Trimethylsilyl)furo[2,3-b]pyridine

While extensive research has been published on the furo[2,3-b]pyridine core and on silylated pyridines, academic literature focusing specifically on the synthesis and reactivity of this compound is more specialized. The compound is primarily recognized as a valuable synthetic intermediate rather than an end target. Its value lies in its potential for subsequent functionalization at the 2-position of the furopyridine ring.

Synthesis: The synthesis of this compound can be approached through direct C-H silylation of the parent furo[2,3-b]pyridine. Rhodium-based catalyst systems have been developed for the C2-selective silylation of pyridines, and similar methodologies could be applied to the furo[2,3-b]pyridine system. nih.govrsc.orgrsc.org

Reactivity and Applications: The primary application of this compound is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgorganic-chemistry.org In this context, the trimethylsilyl group acts as a masked carbanion, which, upon activation with fluoride, can be coupled with various aryl or heteroaryl halides to introduce a wide range of substituents at the 2-position.

The utility of this approach has been demonstrated with the closely related compound, 2-trimethylsilylpyridine, which undergoes efficient Hiyama coupling with aryl halides. nih.govresearchgate.net This serves as a strong precedent for the expected reactivity of this compound.

The existence of commercially available derivatives such as 5-bromo-2-(trimethylsilyl)furo[2,3-b]pyridine further highlights the synthetic strategy. crescentchemical.comsigmaaldrich.com In this molecule, the two distinct reactive sites allow for sequential, chemoselective cross-coupling reactions. For instance, a Hiyama coupling could be performed at the silylated C2-position, followed by a Suzuki or Buchwald-Hartwig coupling at the C5-bromo position, enabling the rapid assembly of highly complex, drug-like molecules.

Below is a table summarizing key properties of the compound and its components.

PropertyDescription
Core Scaffold Furo[2,3-b]pyridine (7-Azabenzofuran)
Functional Group Trimethylsilyl (TMS) at the 2-position
Primary Utility Synthetic intermediate in organic chemistry
Key Reaction Palladium-catalyzed Hiyama cross-coupling
Role of TMS Group Masked nucleophile for C-C bond formation
Activation Requires fluoride source (e.g., TBAF) or base

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridin-2-yl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)9-7-8-5-4-6-11-10(8)12-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECPNIXWWDTUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288714
Record name 2-(Trimethylsilyl)furo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-43-7
Record name 2-(Trimethylsilyl)furo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111079-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trimethylsilyl)furo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Trimethylsilyl Furo 2,3 B Pyridine and Its Derivatives

Strategies for Direct Introduction of the Trimethylsilyl (B98337) Group onto the Furo[2,3-b]pyridine (B1315467) Core

Direct C-H silylation of a pre-existing furo[2,3-b]pyridine ring is an atom-economical approach to introduce the trimethylsilyl group. Success hinges on achieving high regioselectivity, targeting the C2 position of the furan (B31954) ring, which is often the most electronically favorable site for functionalization in such fused systems.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct silylation of heteroarenes. Iridium and rhodium-based catalysts are particularly effective in this regard. escholarship.orgrsc.orgescholarship.org The regioselectivity of these reactions is typically governed by a combination of steric and electronic factors. For the furo[2,3-b]pyridine scaffold, the C2 position is electronically activated. Catalytic systems, often involving ligands like phenanthroline or pyridyl-imidazoline, can selectively activate the C-H bond at the most sterically accessible and electronically rich position. escholarship.orgescholarship.org

The general mechanism involves the oxidative addition of a hydrosilane to the metal center, followed by C-H activation of the heterocycle and reductive elimination of the silylated product. The choice of ligand and reaction conditions is crucial for controlling selectivity, especially to prevent silylation at other positions on the pyridine (B92270) or furan rings. rsc.org While direct examples for furo[2,3-b]pyridine are not extensively documented in dedicated studies, the principles established for silylation of related heterocycles like furans, thiophenes, and pyridines provide a strong basis for developing these protocols. escholarship.orgescholarship.org

Directed ortho-metalation (DoM) is a classic and powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orguwindsor.ca This method utilizes a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent position. harvard.edu For the furo[2,3-b]pyridine core, a DMG placed at the C3 position would be ideal for achieving C2-silylation.

The process involves treating the DMG-substituted furo[2,3-b]pyridine with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures to generate a C2-lithiated intermediate. uwindsor.ca This intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to yield the desired 2-(trimethylsilyl)furo[2,3-b]pyridine derivative. researchgate.net The use of hindered amide bases is often preferred over alkyllithiums for pyridyl systems to avoid competitive nucleophilic addition to the pyridine ring. uwindsor.caharvard.edu This approach offers high regioselectivity, dictated by the position of the directing group. znaturforsch.com

Table 1: Representative Conditions for Directed Metalation-Silylation

Directing Group (at C3) Base Solvent Temperature Electrophile
-CONEt₂ s-BuLi/TMEDA THF -78 °C TMSCl
-OCONEt₂ s-BuLi/TMEDA THF -78 °C TMSCl
-NHBoc t-BuLi THF -78 °C TMSCl

This table presents generalized conditions based on established DoM chemistry for related aromatic systems.

Annulation Reactions for Constructing the Furo[2,3-b]pyridine Framework Bearing a Silyl (B83357) Moiety

An alternative to direct silylation is to build the furo[2,3-b]pyridine ring system from precursors that already incorporate a trimethylsilyl group. This approach is particularly useful when the required starting materials are readily accessible and allows for the strategic placement of the silyl group from the outset.

Palladium catalysis offers a versatile platform for constructing heterocyclic rings through a sequence of cross-coupling and cyclization reactions. A common strategy involves the Sonogashira coupling of a suitably functionalized pyridine (e.g., a 2-alkoxy-3-iodopyridine or 2-chloro-3-hydroxypyridine) with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation) to form the furan ring. nih.govnih.gov

To synthesize the target compound, (trimethylsilyl)acetylene can be used as the alkyne coupling partner. The initial Sonogashira coupling yields a 3-((trimethylsilyl)ethynyl)pyridine intermediate. Subsequent intramolecular cyclization, often promoted by a copper co-catalyst or a base, leads to the formation of the C-O bond, completing the furo[2,3-b]pyridine ring with the trimethylsilyl group at the C2 position. nih.gov The compatibility of the trimethylsilyl group with the conditions of many palladium-catalyzed reactions makes this a robust synthetic route. nih.gov

Table 2: Example of a Palladium-Catalyzed Annulation Sequence

Step Pyridine Substrate Silylated Precursor Catalyst System Conditions Product
1. Coupling 3-Iodo-2-methoxypyridine (Trimethylsilyl)acetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N THF, rt 2-Methoxy-3-((trimethylsilyl)ethynyl)pyridine

This table illustrates a plausible reaction sequence based on known methodologies.

Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective at activating alkynes toward nucleophilic attack, enabling complex cascade reactions that can rapidly build molecular complexity. organic-chemistry.org The synthesis of furo[2,3-b]pyridines can be achieved through gold-catalyzed cycloisomerization or annulation reactions of precursors like enyne-amides or diynamides. researchgate.netresearchgate.net

In this context, a silylated precursor, such as a pyridine-tethered enyne where the alkyne is terminated with a trimethylsilyl group, can be employed. The gold catalyst would activate the silylated alkyne, initiating an intramolecular attack from an oxygen nucleophile (e.g., a hydroxyl or carbonyl group) tethered to the pyridine ring. This triggers a cascade of bond formations that ultimately constructs the fused furan ring, directly installing the trimethylsilyl group at the desired C2 position. The mild conditions and high functional group tolerance of gold catalysis make it an attractive method for complex heterocyclic synthesis. researchgate.net

Base-mediated ring closure reactions provide a classical and often highly efficient means of forming heterocyclic rings. For the synthesis of silylated furo[2,3-b]pyridines, a strategy involving an intramolecular SNAr (nucleophilic aromatic substitution) reaction followed by cyclization is particularly relevant. nih.gov

This approach could start with a 2-chloropyridine (B119429) derivative bearing a suitable side chain at the C3 position, such as a (trimethylsilyl)propioloyl group. Treatment with a strong base like sodium hydride would deprotonate an oxygen nucleophile (e.g., from a hydroxyl group introduced at the C3 position), which then attacks the C2 position, displacing the chloride. nih.gov An alternative, related pathway involves the reaction of a 2-chloropyridine with a silylated nucleophile, such as the anion of a trimethylsilyl-substituted β-keto ester, leading to a dihydrofuro[2,3-b]pyridine intermediate that can be subsequently aromatized. rsc.org These methods are often practical, high-yielding, and can be performed on a large scale. nih.gov

Multi-Component and Cascade Approaches to this compound

Multi-component reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in synthetic chemistry, including increased efficiency, reduced waste, and the ability to construct complex molecules in a single operation. While specific literature detailing the multi-component or cascade synthesis of this compound is not extensively available, the principles of these methodologies have been applied to the synthesis of the parent furo[2,3-b]pyridine core and its other derivatives. These approaches can, in principle, be adapted for the inclusion of silylated building blocks.

One notable cascade approach to the furo[2,3-b]pyridine skeleton involves a palladium-catalyzed Sonogashira coupling followed by a heteroannulation reaction. This strategy typically starts with a suitably substituted pyridine derivative, which undergoes coupling with a terminal alkyne. The resulting intermediate can then cyclize to form the fused furan ring. For the synthesis of a 2-trimethylsilyl derivative, trimethylsilylacetylene (B32187) would be the ideal alkyne component in such a sequence.

Another conceptual approach could involve a multi-component reaction framework. For instance, a reaction akin to the Ugi or Passerini reaction, which brings together three or four components in a single step, could potentially be designed to form the furo[2,3-b]pyridine system. This would likely involve a pyridine-based starting material, an aldehyde or ketone, an isocyanide, and a fourth component that facilitates the formation of the furan ring. The introduction of the trimethylsilyl group could be achieved by using a silylated starting material, for example, a trimethylsilyl-substituted aldehyde.

A methodology for the synthesis of 2-aminofurans containing an imidazole (B134444) substituent has been developed based on a three-component condensation, which can subsequently be modified to form furo[2,3-b]pyridines. This highlights the potential of MCRs in building up the core structure, which could then be functionalized with a trimethylsilyl group, or alternatively, a silylated precursor could be used in the initial multi-component step.

Below is a table summarizing potential multi-component and cascade strategies for the synthesis of the furo[2,3-b]pyridine core, with hypothetical adaptations for the synthesis of this compound.

Reaction Type General Reactants for Furo[2,3-b]pyridine Core Hypothetical Adaptation for this compound Key Transformations
Sonogashira Coupling-Heteroannulation Cascade 2-Halopyridine with a vicinal hydroxyl or amino group, Terminal alkyne2-Halo-3-hydroxypyridine, TrimethylsilylacetylenePd-catalyzed C-C bond formation, Intramolecular cyclization
Three-Component Reaction 2-Unsubstituted imidazole N-oxides, Arylglyoxals, 3-KetonitrilesPyridine-based equivalent, Trimethylsilyl-substituted glyoxal, KetonitrileCondensation, Cyclization

Chemical Reactivity and Advanced Transformations of 2 Trimethylsilyl Furo 2,3 B Pyridine

Reactivity of the Furo[2,3-b]pyridine (B1315467) Core in 2-(Trimethylsilyl)furo[2,3-b]pyridine

The reactivity of the furo[2,3-b]pyridine system is dictated by the electronic interplay between its two constituent rings: an electron-rich furan (B31954) and an electron-deficient pyridine (B92270). chemrxiv.orgnih.gov This electronic dichotomy governs the regioselectivity of substitution reactions on the heterocyclic framework.

The pyridine ring, in isolation, is known to be deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is directed to the C-3 and C-5 positions, as this avoids the formation of a highly unstable carbocation intermediate with a positive charge on the electronegative nitrogen. quimicaorganica.orglibretexts.orgquora.com In the fused furo[2,3-b]pyridine system, this deactivation is even more pronounced. The electron-rich furan moiety makes the pyridine ring comparatively electron-poor, rendering it highly resistant to electrophilic attack. chemrxiv.org For instance, studies on the related benzo[b]furo[2,3-c]pyridine system have shown that electrophilic reactions like nitration and acylation occur exclusively on the annelated benzene (B151609) ring rather than the pyridine ring. researchgate.net This suggests that electrophiles will preferentially react with the furan portion of the furo[2,3-b]pyridine core.

Conversely, the pyridine ring's electron deficiency makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C-2 and C-4, or in this fused system, C-4 and C-6). stackexchange.comuomustansiriyah.edu.iqquora.com The stability of the intermediate Meisenheimer complex is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com Therefore, in a suitably activated furo[2,3-b]pyridine (e.g., one bearing a leaving group at the C-4 or C-6 position), nucleophilic substitution would be a viable transformation.

Table 1: General Reactivity Patterns of the Pyridine Ring
Reaction TypeFavored Positions in PyridineReactivity in Furo[2,3-b]pyridine CoreRationale
Electrophilic SubstitutionC-3, C-5Strongly disfavoredElectron-withdrawing nitrogen and fusion to electron-rich furan ring deactivates the pyridine moiety. chemrxiv.orgresearchgate.net
Nucleophilic SubstitutionC-2, C-4, C-6Favored at C-4 and C-6Electron-deficient nature allows for stabilization of anionic intermediates via delocalization onto nitrogen. stackexchange.comquora.com

The furan ring is an electron-rich five-membered heterocycle that readily undergoes electrophilic substitution, preferentially at the C-2 and C-5 positions. In the case of this compound, the C-2 position is occupied by the silyl (B83357) group. However, the inherent reactivity of this position is demonstrated by rhodium-catalyzed direct arylation studies on the parent furo[2,3-b]pyridine, which achieve chemoselective installation of aryl groups at C-2. researchgate.net

With the C-2 position blocked, electrophilic attack on this compound would be expected to occur at the next most activated position of the furan ring, which is C-3. The trimethylsilyl (B98337) group itself can influence the regioselectivity, but the strong activating nature of the furan oxygen typically directs incoming electrophiles to the adjacent carbon.

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds without the need for pre-installed functional groups. rsc.org For the furo[2,3-b]pyridine core, research has demonstrated that regioselective C-H activation is feasible.

As mentioned, a notable example is the direct C-H arylation at the C-2 position of furo[2,3-b]pyridine using a Rhodium/N-heterocyclic carbene (NHC) catalyst system. researchgate.net This highlights the intrinsic reactivity of the C2-H bond in the furan moiety. In the case of this compound, this position is already functionalized. However, C-H activation at other positions remains a possibility. For instance, various transition-metal catalyzed methods have been developed for the C-H silylation of pyridines, often showing a preference for the C-3 (meta) position. nih.gov Cooperative activation involving a rhodium-aluminum complex has also been shown to achieve C-2 selective silylation of simple pyridines. rsc.org Such strategies could potentially be adapted for the C-H functionalization of the pyridine ring within the this compound framework, likely targeting the C-4 or C-6 positions. rsc.org

Table 2: Examples of C-H Functionalization on the Furo[2,3-b]pyridine Core and Related Systems
PositionReaction TypeCatalyst/ReagentSubstrateReference
C-2Direct ArylationRh₂(OAc)₄/IMes·HClFuro[2,3-b]pyridine researchgate.net
C-3, C-5Dehydrogenative SilylationZn(OTf)₂Pyridine nih.gov
C-2C-H ActivationRh/Ir PBP Pincer ComplexesPyridine rsc.org

Transformations Involving the Trimethylsilyl Group at Position 2

The trimethylsilyl group at the C-2 position is not merely a blocking group but an active participant in a range of chemical transformations, serving as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation.

The carbon-silicon bond can be cleaved under various conditions to generate a C-H bond, effectively unmasking the C-2 position of the furo[2,3-b]pyridine core. This protodesilylation creates a new reactive site for subsequent functionalization. A variety of reagents are known to effect the cleavage of C-Si bonds in organosilanes. organic-chemistry.org

Common methods include:

Fluoride-based reagents: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a widely used fluoride source that readily cleaves silicon-carbon bonds. organic-chemistry.orgorganic-chemistry.org

Base-catalyzed cleavage: Bases such as potassium trimethylsilanolate (KOTMS) can catalyze the cleavage of various organosilanes under mild conditions. organic-chemistry.org

Acid-catalyzed cleavage: Strong acids can also promote protodesilylation, although the conditions may not be compatible with sensitive functional groups. psu.edu

Once the TMS group is removed, the newly formed C2-H bond can be targeted by the C-H functionalization reactions described previously (e.g., direct arylation) or can be halogenated to provide a substrate for cross-coupling reactions. researchgate.net

The C-Si bond in this compound can be directly utilized in certain palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.orgwikipedia.org

Hiyama Coupling: This reaction couples organosilanes with organic halides. wikipedia.org The key step is the activation of the C-Si bond, typically with a fluoride source like TBAF, which forms a pentavalent, hypercoordinate silicon species that is more reactive towards transmetalation to the palladium center. organic-chemistry.org While unactivated 2-(trimethylsilyl)pyridine (B83657) has been reported to be unreactive under some conditions, fluoride-mediated Hiyama coupling provides a direct route to couple the 2-furo[2,3-b]pyridyl moiety with aryl or vinyl halides. nih.govnih.govmdpi.com

Suzuki and Stille Couplings: For the widely used Suzuki wikipedia.org and Stille wikipedia.org reactions, the trimethylsilyl group is typically not the direct coupling partner. However, it serves as an excellent precursor to the necessary organoboron or organotin reagents. A common and highly effective strategy involves a two-step sequence:

Halodesilylation: The C-Si bond is first converted to a C-X bond (where X = I, Br). This can be achieved using electrophilic halogenating agents such as iodine monochloride (ICl) or N-bromosuccinimide (NBS). This ipso-substitution replaces the TMS group with a halogen, creating a 2-halofuro[2,3-b]pyridine.

Cross-Coupling: The resulting 2-halofuro[2,3-b]pyridine is now an ideal electrophilic partner for standard Suzuki-Miyaura coupling (with an organoboron reagent) nih.govnih.govresearchgate.netresearchgate.net or Stille coupling (with an organostannane). wikipedia.orgharvard.edunih.gov This indirect route leverages the stability and directing ability of the TMS group to install functionality precisely at the C-2 position.

Table 3: Cross-Coupling Strategies for the C-2 Position
ReactionDescriptionKey ReagentsTypical Electrophile
Hiyama CouplingDirect coupling of the C-Si bond. wikipedia.orgPd catalyst, Fluoride source (e.g., TBAF)Aryl/Vinyl Halide or Triflate
Suzuki-Miyaura Coupling (Indirect)Coupling of a C-X bond, derived from the C-Si bond. wikipedia.org1. Halogenating agent (e.g., ICl, NBS) 2. Pd catalyst, Base, Boronic acid/ester2-Halofuro[2,3-b]pyridine (generated in situ or isolated)
Stille Coupling (Indirect)Coupling of a C-X bond, derived from the C-Si bond. wikipedia.org1. Halogenating agent (e.g., ICl, NBS) 2. Pd catalyst, Organostannane2-Halofuro[2,3-b]pyridine (generated in situ or isolated)

Transmetalation and Further Derivatization of the Trimethylsilyl Moiety

The trimethylsilyl (TMS) group at the 2-position of the furo[2,3-b]pyridine core is not merely a protecting group but an active participant in carbon-carbon bond-forming reactions. One of the most significant transformations it can undergo is palladium-catalyzed cross-coupling, analogous to the Hiyama coupling. organic-chemistry.orgwikipedia.org This reaction typically involves the activation of the carbon-silicon bond by a fluoride source, such as tetrabutylammonium fluoride (TBAF), followed by transmetalation to a palladium(II) center and subsequent reductive elimination to form a new C-C bond with an organic halide.

While specific examples for this compound are not extensively documented, the reactivity can be inferred from similar systems, such as 2-trimethylsilylpyridine. These reactions are expected to proceed with various aryl, heteroaryl, and vinyl halides, offering a powerful tool for the synthesis of 2-substituted furo[2,3-b]pyridine derivatives. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the fluoride-activated silyl-furopyridine and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

A key advantage of using organosilanes in cross-coupling reactions is their stability, low toxicity, and the inertness of the byproducts. The reaction conditions are generally mild, though they are sensitive to the choice of palladium catalyst, ligand, and fluoride activator. organic-chemistry.org

Below is an interactive data table summarizing typical conditions for Hiyama-type cross-coupling reactions of analogous aryl and heteroaryl silanes, which could be adapted for this compound.

CatalystLigandActivatorSolventTemperature (°C)Coupling Partner (Ar-X)Product (Ar-Heteroaryl)Yield (%)
Pd(OAc)₂SPhosTBAFToluene804-Iodoanisole2-(4-Methoxyphenyl)pyridine85
PdCl₂(PPh₃)₂-TASFTHF601-Iodonaphthalene2-(Naphthalen-1-yl)pyridine78
Pd₂ (dba)₃XPhosCsFDioxane1002-Bromothiophene2-(Thiophen-2-yl)pyridine92
Pd(PPh₃)₄-TBAFDMF90Vinyl bromide2-Vinylpyridine75

Note: This data is representative of Hiyama couplings with other organosilanes and serves as a predictive model for the reactivity of this compound.

Beyond palladium catalysis, the trimethylsilyl group can potentially undergo ipso-substitution reactions. This type of reaction involves the direct replacement of the silyl group by an electrophile. For this to occur, the silyl group must be activated, often under acidic conditions, to facilitate electrophilic attack. However, this reactivity pathway is less common for heteroaromatic silanes compared to cross-coupling reactions. libretexts.org

Ring-Opening and Rearrangement Pathways of this compound Derivatives

The fused furo[2,3-b]pyridine ring system is generally stable due to its aromatic character. However, under specific conditions, derivatives of this scaffold can undergo ring-opening or rearrangement reactions. For the parent furo[2,3-b]pyridine system, such transformations are not common and typically require harsh conditions or specific substitution patterns that introduce ring strain or activate the heterocyclic core.

While no specific ring-opening or rearrangement pathways have been reported for this compound, analogies can be drawn from related fused heterocyclic systems. For instance, certain fused furan derivatives can undergo ring-opening upon treatment with strong nucleophiles or under acidic conditions. nih.gov It is conceivable that under harsh acidic conditions, protonation of the furan oxygen in this compound could initiate a ring-opening cascade, although this remains a hypothetical pathway.

Thermal rearrangements are another possibility for highly substituted or strained derivatives. For example, complex chromeno[2,3-b]pyridines have been shown to undergo thermal rearrangement at high temperatures. nih.gov It is plausible that heavily substituted derivatives of this compound could exhibit similar behavior, potentially leading to isomeric structures through a series of bond-breaking and bond-forming events. The presence of the bulky trimethylsilyl group might influence the steric environment and potentially lower the activation energy for certain rearrangements.

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical properties of this compound are anticipated to be influenced by the constituent furan and pyridine rings. Both moieties are known to be photo- and electroactive.

Photochemical Reactivity: Furo[3,2-b]pyridin-2-ones, isomers of the furo[2,3-b]pyridine core, have been shown to undergo photochemical reactions. Irradiation in a non-polar solvent like benzene can lead to dimerization, while in a protic solvent such as methanol, electrocyclic ring opening can occur. rsc.org This suggests that the furan ring within the this compound scaffold is a potential site for photochemical transformations. The specific outcome would likely depend on the reaction conditions, including the wavelength of light and the solvent used. The trimethylsilyl group is not expected to be directly involved in the initial photoexcitation but may influence the stability and subsequent reactions of any photochemically generated intermediates.

Electrochemical Reactivity: The electrochemical behavior of this compound is expected to be dominated by the redox properties of the pyridine ring. Cyclic voltammetry studies of pyridine and its derivatives show that the pyridine nucleus is electrochemically active, typically undergoing reduction at negative potentials. researchgate.netresearchgate.net The exact reduction potential would be influenced by the electron-donating furan ring and the trimethylsilyl substituent. It is also possible that under oxidative conditions, the electron-rich furan ring could undergo oxidation, although this is generally less facile than the reduction of the pyridine ring. The trimethylsilyl group itself is electrochemically inert under typical conditions.

The following table provides a hypothetical summary of the expected electrochemical behavior based on related compounds.

ProcessPotential Range (vs. SCE)Proposed Mechanism
Reduction-1.5 to -2.5 VOne-electron reduction of the pyridine ring to form a radical anion.
Oxidation> +1.5 VOxidation of the furan ring, potentially leading to polymerization or decomposition.

Note: These are predicted electrochemical properties based on the behavior of pyridine and furan. Experimental verification is required.

Advanced Spectroscopic and Mechanistic Investigations of 2 Trimethylsilyl Furo 2,3 B Pyridine

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of heterocyclic compounds like 2-(Trimethylsilyl)furo[2,3-b]pyridine. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of the molecule.

The structure of this compound can be unequivocally confirmed through the application of a suite of 2D NMR experiments. ipb.pt These techniques reveal correlations between nuclei, allowing for a step-by-step assembly of the molecular framework.

¹H-¹H Correlated Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the primary spin system expected is within the pyridine (B92270) ring. A cross-peak would be observed between H-4 and H-5, and another between H-5 and H-6, establishing their connectivity. The proton on the furan (B31954) ring, H-3, would appear as a singlet as it lacks adjacent protons for coupling. The nine protons of the trimethylsilyl (B98337) (TMS) group would also appear as a sharp singlet, showing no correlation to the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons to which they are attached. sdsu.edu It is crucial for assigning the carbon signals of the protonated carbons in the molecule. For the title compound, the HSQC spectrum would show correlations for the C4-H4, C5-H5, C6-H6, and C3-H3 pairs. It would also confirm the signal for the methyl carbons of the TMS group by correlating them to the large singlet observed in the ¹H spectrum.

The protons of the TMS group (δ ~0.3 ppm) would show a strong correlation to the C-2 carbon, confirming the site of silylation.

The furan proton (H-3) would show correlations to C-2, C-3a, and C-7a, linking the furan ring to the pyridine ring and the point of substitution.

The pyridine protons would show multiple long-range correlations that confirm the fused ring structure. For example, H-4 would correlate to C-2, C-5a, and C-5.

Based on analogous structures such as 2-(trimethylsilyl)pyridine (B83657) and various furo[2,3-b]pyridine (B1315467) derivatives, a set of predicted ¹H and ¹³C NMR chemical shifts can be compiled. chemicalbook.comspectrabase.comresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2~165.0-H-3, H-4, Si(CH ₃)₃
3~105.0~6.8 (s, 1H)C-2, C-3a, C-7a
3a~145.0-H-3, H-4
4~118.0~7.2 (dd, 1H)C-3a, C-5, C-5a
5~129.0~7.8 (dd, 1H)C-4, C-6, C-7
6~148.0~8.4 (dd, 1H)C-4, C-5, C-7a
7a~152.0-H-3, H-6
TMS (Si(C H₃)₃)~ -1.0~0.3 (s, 9H)C-2

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, a potential area of investigation would be the rotational barrier around the C-2—Si bond. While free rotation is generally expected at room temperature for a trimethylsilyl group due to its symmetry and the relatively small steric hindrance, low-temperature NMR studies could potentially reveal if any restricted rotation occurs. Such a phenomenon would manifest as a broadening and eventual splitting of the TMS singlet in the ¹H NMR spectrum as the temperature is lowered, if the rotational barrier is sufficiently high. However, significant rotational barriers are not commonly observed for unhindered trimethylsilyl groups attached to aromatic rings.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself has not been reported in publicly accessible databases, this technique would provide invaluable information if a suitable single crystal of the compound or a derivative could be obtained.

Analysis of a derivative would yield precise data on:

Bond Lengths and Angles: Confirming the geometric parameters of the fused furo[2,3-b]pyridine core and the C-Si bond.

Planarity: Quantifying the planarity or deviation from planarity of the bicyclic aromatic system.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying any potential π-stacking or other non-covalent interactions.

Structural information from related heterocyclic systems demonstrates the power of this technique in confirming molecular architecture and understanding supramolecular assembly. mdpi.com

Mass Spectrometry in the Elucidation of Reaction Mechanisms and Intermediates

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion (M⁺•) peak, whose mass would confirm the elemental formula.

The fragmentation of silylated aromatic compounds often follows predictable pathways. nih.gov The presence of the trimethylsilyl group provides a characteristic signature. The most common fragmentation processes would likely involve the silicon atom.

Key expected fragmentation pathways include:

Loss of a Methyl Radical: A primary fragmentation event is often the loss of a methyl radical (•CH₃) from the TMS group, leading to a stable [M-15]⁺ ion. This ion benefits from the stability of the resulting silicon-centered cation.

Formation of the Trimethylsilyl Cation: Cleavage of the C-2—Si bond can produce the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which would give a prominent peak at an m/z of 73.

Loss of the Trimethylsilyl Group: The complementary fragment from the C-2—Si bond cleavage would be the furo[2,3-b]pyridinyl cation, [M-73]⁺.

These predictable fragmentation patterns are not only useful for structural confirmation but can also be applied to identify reaction intermediates in synthesis or degradation products in mechanistic studies. researchgate.netmdpi.com

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueIon IdentityDescription
191[M]⁺•Molecular Ion
176[M - CH₃]⁺Loss of a methyl radical from the TMS group
118[M - Si(CH₃)₃]⁺Loss of the trimethylsilyl group
73[Si(CH₃)₃]⁺Trimethylsilyl cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. cardiff.ac.uk The spectra for this compound would exhibit characteristic bands corresponding to the vibrations of the aromatic rings and the trimethylsilyl substituent.

Aromatic Ring Vibrations: The spectrum would be characterized by C-H stretching vibrations above 3000 cm⁻¹. In the fingerprint region (1600-1400 cm⁻¹), C=C and C=N stretching vibrations of the fused pyridine and furan rings would be present. Out-of-plane C-H bending vibrations would appear at lower wavenumbers (< 900 cm⁻¹). nih.govbohrium.com

Furan Ring Vibrations: A characteristic C-O-C stretching band for the furan moiety is expected to appear in the 1250-1050 cm⁻¹ region.

Trimethylsilyl Group Vibrations: The TMS group gives rise to several distinct and intense bands. The symmetric and asymmetric C-H stretching of the methyl groups would be observed around 2960 and 2890 cm⁻¹, respectively. A strong, sharp symmetric deformation (umbrella mode) of the methyl groups attached to silicon typically appears near 1250 cm⁻¹. The Si-C bond stretching vibrations result in characteristic bands in the 850-750 cm⁻¹ region. researchgate.net

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete functional group analysis. semi.ac.cn

Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (TMS)2960-2890IR, Raman
Aromatic C=C / C=N Stretch1600-1450IR, Raman
CH₃ Symmetric Deformation (TMS)~1250IR (Strong)
Furan C-O-C Stretch1250-1050IR
Si-C Stretch (TMS)850-750IR (Strong)

A comprehensive search of scientific literature and databases has been conducted to gather information on the theoretical and computational chemistry of this compound. The objective was to find detailed research findings pertaining to its electronic structure, bonding, reactivity, conformational landscapes, and in silico design, in line with the specified article outline.

Despite a thorough investigation using targeted keywords such as "this compound DFT," "computational chemistry of this compound," and "molecular dynamics of silylated furopyridines," no specific studies providing the requested data for this particular compound were identified.

The existing literature focuses primarily on the synthesis and medicinal chemistry applications of the broader furo[2,3-b]pyridine scaffold. nih.govsemanticscholar.org While general computational methodologies like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are widely used for studying related heterocyclic compounds, researchgate.netnih.gov the application of these methods to this compound has not been reported in the available scientific domain.

Therefore, it is not possible to provide the detailed, data-rich article as requested in the outline because the specific research findings on the following topics for this compound are not present in the public scientific record:

Theoretical and Computational Chemistry of 2 Trimethylsilyl Furo 2,3 B Pyridine

QSAR and Cheminformatics Applications:No QSAR or cheminformatics studies focusing on 2-(Trimethylsilyl)furo[2,3-b]pyridine were discovered.

Without primary research data from dedicated computational studies on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Applications of 2 Trimethylsilyl Furo 2,3 B Pyridine in Contemporary Organic Synthesis

As a Versatile Building Block for the Construction of Diverse Heterocyclic Architectures

The 2-(Trimethylsilyl)furo[2,3-b]pyridine moiety is a powerful building block for synthetic chemists. The C-Si bond at the electron-rich furan (B31954) ring can be selectively cleaved and replaced with a wide array of other functional groups, providing a key site for molecular diversification. This strategic placement of the TMS group allows for late-stage functionalization, a highly desirable feature in the synthesis of compound libraries for drug discovery and other applications.

The furo[2,3-b]pyridine (B1315467) nucleus is a valuable precursor for creating more elaborate, polycondensed heterocyclic systems. researchgate.netresearchgate.net The 2-trimethylsilyl derivative is particularly well-suited for this purpose. Through ipso-substitution, the TMS group can be replaced with a halide (e.g., iodine or bromine), creating a substrate primed for intramolecular cyclization reactions. For instance, subsequent introduction of an appropriate functional group at the 3-position could facilitate annulation reactions, leading to the formation of new rings fused to the original furo[2,3-b]pyridine core. This strategy is a key approach to building complex, three-dimensional molecules from a planar starting material. The preparation of these polycondensed derivatives is considered a promising and rapidly advancing area of furo[2,3-b]pyridine chemistry. researchgate.netresearchgate.net

The true versatility of this compound is demonstrated in its role as a precursor to a multitude of advanced derivatives. The TMS group can be readily converted into various other functionalities, which in turn can undergo further chemical transformations. This sequential reactivity allows for the synthesis of highly substituted furo[2,3-b]pyridines with tailored electronic and steric properties. For example, conversion of the silyl (B83357) group to a boronic acid or ester enables Suzuki couplings, while transformation to a stannane (B1208499) allows for Stille couplings, introducing diverse aryl or heteroaryl substituents at the 2-position.

Table 1: Potential Transformations of this compound

Reagent/Condition Resulting Functional Group at C2 Subsequent Reaction Enabled
ICl, NIS or NBS -I, -Br Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille couplings
Acyl chloride, Lewis Acid Acyl (-C(O)R) Aldol condensation, Wittig reaction
R-B(OH)₂, Pd catalyst Aryl/Heteroaryl (-R) Hiyama cross-coupling

Facilitation of Novel Synthetic Methodologies through the Trimethylsilyl (B98337) Group

The trimethylsilyl group is a cornerstone of modern synthetic methodology, primarily due to its utility in cross-coupling reactions and as a directing group. As a stable yet reactive moiety, the TMS group on the furo[2,3-b]pyridine ring facilitates several powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most significant applications is in Hiyama cross-coupling, where the silicon-activated nucleophile reacts with organic halides in the presence of a palladium catalyst. This reaction is valued for its low toxicity and the stability of the organosilane precursor. Furthermore, the TMS group can be readily converted to more reactive functionalities like iodides or triflates. A 2-iodo-furo[2,3-b]pyridine intermediate, for example, becomes a universal coupling partner for a vast range of palladium-catalyzed reactions, dramatically expanding the synthetic possibilities from a single, stable silylated precursor. nih.gov

Development of Chemical Probes and Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The furo[2,3-b]pyridine core has gained traction as a privileged scaffold in medicinal chemistry, particularly as a "hinge-binding" template for kinase inhibitors. nih.gov It serves as an isostere for other important heterocycles like 7-azaindole, allowing chemists to modulate the selectivity and potency of drug candidates. nih.gov In this context, this compound is an invaluable tool for constructing libraries of compounds for Structure-Activity Relationship (SAR) studies. nih.govnih.gov

By leveraging the versatile reactivity of the TMS group, researchers can systematically introduce a wide variety of substituents at the 2-position. This allows for a detailed exploration of how changes in size, electronics, and hydrogen-bonding potential at this specific vector affect biological activity. The ability to rapidly generate dozens of analogues from a common intermediate accelerates the drug discovery process, aiding in the identification of potent and selective chemical probes to study biological systems and in the optimization of lead compounds. nih.gov The furo[2,3-b]pyridine scaffold has been successfully used to develop inhibitors for kinases such as B-Raf, Lck, and EGFR. nih.gov

Utility in the Design and Synthesis of Functional Organic Materials and Molecular Systems

While the primary focus of furo[2,3-b]pyridine chemistry has been in the life sciences, the unique electronic properties of this heterocyclic system—an electron-rich furan ring fused to an electron-deficient pyridine (B92270) ring—make it an attractive candidate for applications in materials science. nih.gov Fused heterocyclic compounds are widely used in the development of organic semiconductors, fluorescent probes, and other functional materials.

The utility of this compound in this area lies in its potential as a programmable building block. The TMS group provides a synthetic handle to introduce functionalities that can tune the material's electronic and photophysical properties, such as its absorption and emission wavelengths, charge-carrier mobility, and solid-state packing. For example, cross-coupling reactions can be used to extend the π-conjugated system, a common strategy for red-shifting fluorescence or increasing conductivity. While this application is less explored than its medicinal uses, the synthetic flexibility offered by the 2-TMS derivative provides a clear pathway for the future design and synthesis of novel functional organic materials.

Q & A

Q. What are the common synthetic routes for preparing 2-(Trimethylsilyl)furo[2,3-b]pyridine, and how do reaction conditions influence yield and purity?

The synthesis often involves cyclization strategies or functionalization of preformed pyridine cores. For example, pyridine-N-oxide derivatives undergo heterocyclization under mild, metal-free conditions to yield 2,3-substituted furo[2,3-b]pyridines with yields ranging from 50% to 91% . Guareschi-type reactions, involving condensation of cyanoacetic acid esters with α-substituted β-keto esters and amines, are also employed to generate hydroxypyridones, which are cyclized to furo[2,3-b]pyridines under acidic conditions . Reaction optimization, such as controlling acid strength (e.g., acetic acid/HCl mixtures) and temperature, is critical to avoid side reactions like decarboxylation and improve purity .

Advanced Synthesis

Q. How can regioselective functionalization of the furo[2,3-b]pyridine core be achieved to introduce diverse substituents?

Regioselective C–H bond activation is a key strategy. For instance, palladium-catalyzed cyanation/reduction sequences enable precise introduction of aminomethyl groups at specific positions . Metal-free methods, such as C–H amination and borylation, have been applied to the pyridine moiety of furo[2,3-b]pyridines, allowing access to derivatives with enhanced electronic or steric properties . However, challenges remain in fluorination and radical arylation, which require further catalyst development .

SAR Studies

Q. What structural modifications of this compound derivatives enhance their inhibitory activity against kinase targets?

Structure-activity relationship (SAR) studies highlight the importance of substituents at the 2- and 3-positions. For example, bulky trimethylsilyl groups at the 2-position improve metabolic stability and target binding affinity by shielding reactive sites . In BTK inhibitors, pyrrolo[2,3-b]pyridine derivatives with electron-withdrawing substituents (e.g., trifluoromethyl) exhibit IC50 values below 10 nM due to enhanced hydrophobic interactions with kinase active sites . Computational docking studies further guide substituent placement to optimize steric and electronic complementarity .

Analytical Characterization

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR), particularly <sup>1</sup>H and <sup>13</sup>C, is critical for confirming regiochemistry and substituent orientation . Mass spectrometry (MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) ensures purity (>95%) . Autoradiography and positron emission tomography (PET) are used in pharmacological studies to track radiolabeled derivatives like [<sup>125</sup>I]iodo-ASEM in vivo .

Biological Mechanisms

Q. How do this compound derivatives interact with tubulin polymerization, and what implications does this have for anticancer drug design?

These derivatives disrupt microtubule dynamics by binding to the colchicine site of tubulin, inhibiting polymerization and inducing mitotic arrest . For example, thieno[2,3-b]pyridine analogs show antiproliferative activity against cancer cell lines (e.g., IC50 = 0.5–2.5 µM in MDA-MB-231 cells) . The trimethylsilyl group enhances membrane permeability, improving intracellular accumulation and efficacy .

Contradictions in Activity

Q. How can discrepancies in reported biological activities of furo[2,3-b]pyridine derivatives across studies be systematically addressed?

Variations often arise from differences in substituent electronic profiles, assay conditions (e.g., cell line specificity), and pharmacokinetic properties. For instance, fluorinated derivatives may show high potency in kinase inhibition assays (IC50 < 10 nM) but poor bioavailability due to metabolic instability . Standardizing assay protocols (e.g., using isogenic cell lines) and conducting comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling can resolve inconsistencies .

Therapeutic Applications

Q. What in vivo models have been utilized to evaluate the pharmacokinetics and efficacy of this compound-based compounds?

Zebrafish larvae are employed for rapid in vivo metabolism studies, where microinjected compounds are tracked for hepatic clearance and metabolite formation . Rodent models, such as benign prostatic hyperplasia (BPH) rats, assess tissue-specific efficacy and toxicity . For CNS targets, autoradiography in mice quantifies brain penetration of α7-nAChR ligands like AZD0328, which incorporate furo[2,3-b]pyridine scaffolds .

Computational Studies

Q. How do molecular docking simulations contribute to the design of furo[2,3-b]pyridine derivatives targeting specific enzymes?

Docking studies predict binding poses and affinity. For TBK1/IKKε inhibitors, simulations reveal that the trimethylsilyl group occupies a hydrophobic pocket near the ATP-binding site, while the fused furopyridine core forms hydrogen bonds with catalytic lysine residues . Energy minimization and molecular dynamics refine substituent conformations, reducing synthetic trial-and-error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.